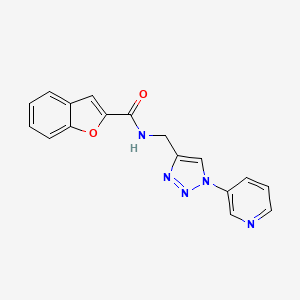![molecular formula C13H15N3O3S B2572909 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide CAS No. 946250-93-7](/img/structure/B2572909.png)
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide is a useful research compound. Its molecular formula is C13H15N3O3S and its molecular weight is 293.34. The purity is usually 95%.
BenchChem offers high-quality N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Based on the information available, here is a comprehensive analysis of the scientific research applications of the compound N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide:
Antitumor Activity
Thiazolo[3,2-a]pyrimidine derivatives have shown high antitumor activities. The structural similarity to purine allows these compounds to bind effectively to biological targets, which can be exploited in the design of anticancer drugs . The active methylene group in these derivatives provides a reactive center for further functionalization, potentially leading to new antitumor agents.
Antibacterial Properties
These compounds have demonstrated significant antibacterial properties. Their ability to be modified with new binding sites makes them suitable candidates for developing new antibiotics, addressing the growing concern of antibiotic resistance .
Anti-inflammatory Uses
The anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives make them promising for the treatment of inflammatory diseases. Their chemical structure allows for the optimization of ligand-target interaction, which is crucial for anti-inflammatory drug design .
Enzyme Inhibition
Due to their structural resemblance to nucleotides, these compounds can act as enzyme inhibitors. They can be designed to interfere with the enzymatic processes of pathogens, making them valuable in the study of disease mechanisms and potential treatments .
Drug Discovery
The compound’s unique structure, featuring a thiazolopyrimidine ring system, offers opportunities for diverse applications in drug discovery. It can serve as a scaffold for synthesizing various pharmacologically active molecules.
Catalysis
The reactive centers of thiazolo[3,2-a]pyrimidine derivatives, such as the active methylene group, can be utilized in catalytic processes. This could lead to the development of new catalysts for chemical reactions in pharmaceutical synthesis .
Material Science
The lipophilic properties suggested by the presence of methyl groups at positions 3 and 7 on the thiazolopyrimidine ring could be explored in material science. These properties might influence the compound’s interaction with other materials, potentially leading to new composite materials or coatings.
Analytical Chemistry
Thiazolo[3,2-a]pyrimidine derivatives can be used as analytical reagents due to their reactivity. They could be employed in the development of new diagnostic tests or assays for detecting various biological or chemical substances .
The applications mentioned above are based on the chemical properties and biological activities of thiazolo[3,2-a]pyrimidine derivatives. Further research and development are necessary to fully realize the potential of these compounds in the mentioned fields.
Springer - Synthesis, Chemical Properties, and Application of 2-Substituted Thiazolo[3,2-a]pyrimidine Derivatives. S Molecule - N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide.
Mécanisme D'action
Target of Action
The primary targets of the compound N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide are currently unknown . The compound is a heterocyclic molecule containing nitrogen, sulfur, and oxygen atoms. It combines a thiazolopyrimidine ring system with a quinoline ring system linked by a carboxamide group.
Mode of Action
Propriétés
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-7-6-20-13-14-8(2)10(12(18)16(7)13)15-11(17)9-4-3-5-19-9/h6,9H,3-5H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKORMWRHKHKJIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3CCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

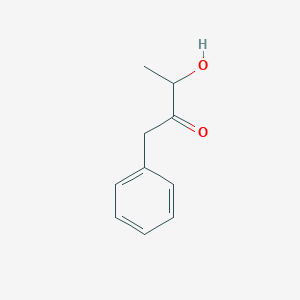
![(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2572831.png)
![(3R,4R)-4-[(Dimethylamino)methyl]oxolan-3-ol](/img/structure/B2572833.png)

![2-amino-N-(2,5-dichlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2572836.png)
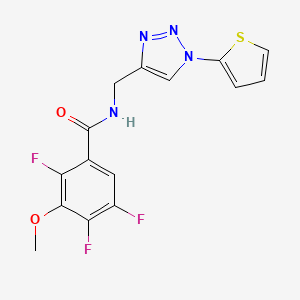
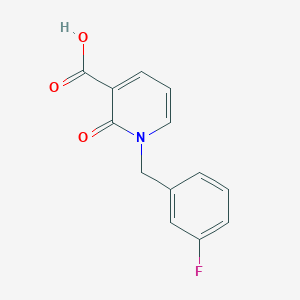
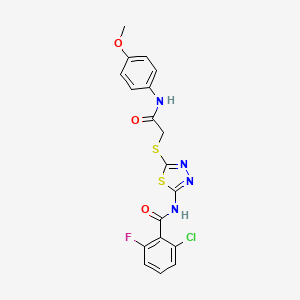
![5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2572842.png)

![4,4,4-Trifluoro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]butanamide](/img/structure/B2572844.png)
![2-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2572846.png)
